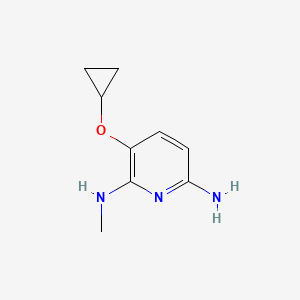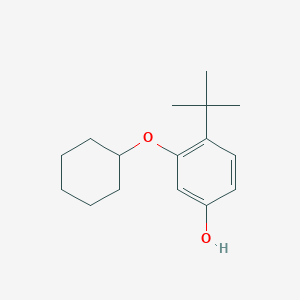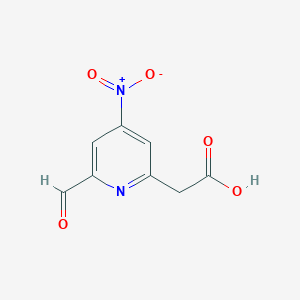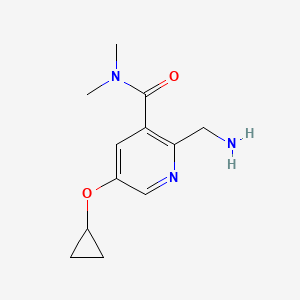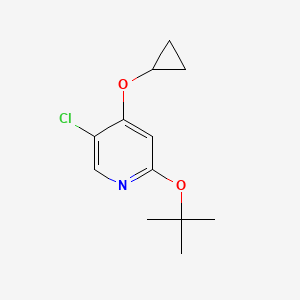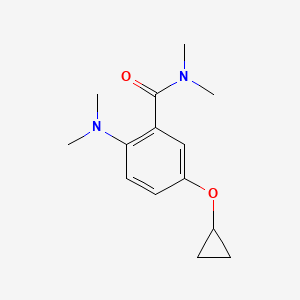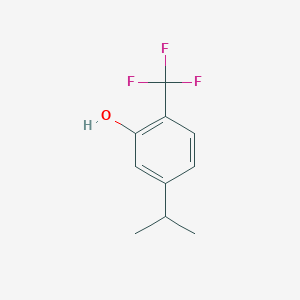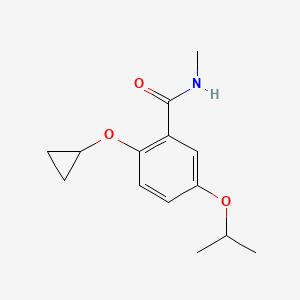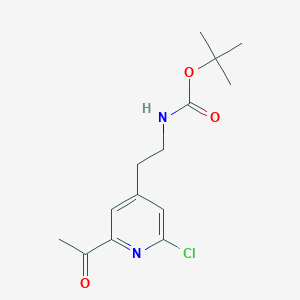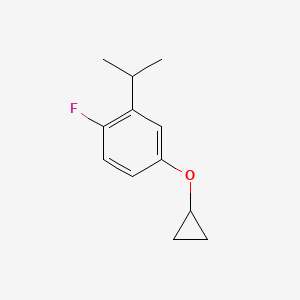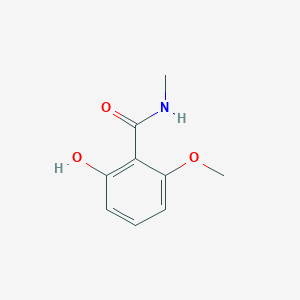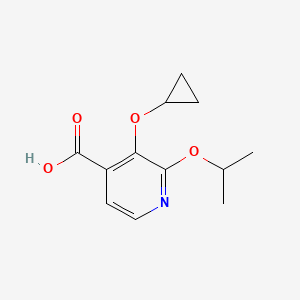
3-Cyclopropoxy-2-isopropoxyisonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-2-isopropoxyisonicotinic acid is a chemical compound with a unique structure that includes both cyclopropoxy and isopropoxy groups attached to an isonicotinic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-isopropoxyisonicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropoxy Group: This step involves the reaction of a suitable precursor with cyclopropyl bromide under basic conditions to introduce the cyclopropoxy group.
Introduction of the Isopropoxy Group: The isopropoxy group is introduced through a nucleophilic substitution reaction using isopropyl alcohol and a suitable leaving group.
Formation of the Isonicotinic Acid Core: The final step involves the formation of the isonicotinic acid core through a series of reactions, including oxidation and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-2-isopropoxyisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the cyclopropoxy or isopropoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-2-isopropoxyisonicotinic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-2-isopropoxyisonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It may interact with receptors on cell surfaces, altering signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopropoxyisonicotinic acid: Lacks the isopropoxy group, which may affect its reactivity and binding properties.
3-Isopropoxyisonicotinic acid: Lacks the cyclopropoxy group, leading to differences in its chemical behavior and applications.
Uniqueness
3-Cyclopropoxy-2-isopropoxyisonicotinic acid is unique due to the presence of both cyclopropoxy and isopropoxy groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C12H15NO4 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-2-propan-2-yloxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H15NO4/c1-7(2)16-11-10(17-8-3-4-8)9(12(14)15)5-6-13-11/h5-8H,3-4H2,1-2H3,(H,14,15) |
Clave InChI |
NOFBAMFLWLVZLR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=NC=CC(=C1OC2CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


